(3-甲磺酰基丁-2-基)(甲基)胺

描述

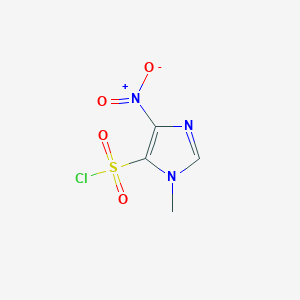

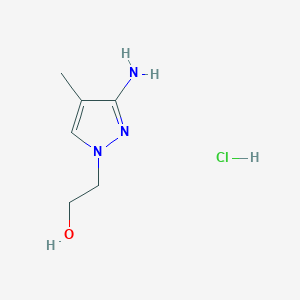

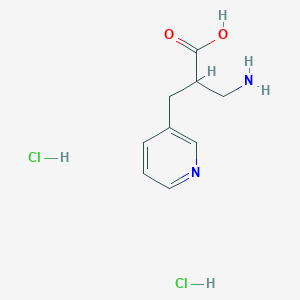

“(3-Methanesulfonylbutan-2-yl)(methyl)amine” is a chemical compound with the molecular formula C6H15NO2S and a molecular weight of 165.25 . It is also known as 2-Butanamine, N-methyl-3-(methylsulfonyl)- .

Synthesis Analysis

The synthesis of amines like “(3-Methanesulfonylbutan-2-yl)(methyl)amine” can be achieved through various methods. One common method involves the nucleophilic addition of ammonia or an amine to a carbonyl group to form an imine, which is then reduced to an amine . Another method involves the alkylation of amines by reaction with a primary alkyl halide .Molecular Structure Analysis

Amines are compounds where one or more of the hydrogen atoms in ammonia (NH3) are replaced by alkyl groups. In the case of “(3-Methanesulfonylbutan-2-yl)(methyl)amine”, the nitrogen atom is bonded to a methyl group and a methanesulfonylbutan-2-yl group . The structure of amines can be analyzed using various spectroscopic techniques. For example, the hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . In addition, amines can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

Amines have unique physical and chemical properties. They have distinct boiling points, which can be compared with those of other similar compounds . The boiling point of amines is influenced by factors such as the number of electrons and the shape of the molecule .科学研究应用

氨基反应

甲基甲磺酸硫酯 (MMTS) 以其与氨基的反应而闻名,特别是在使 D-3-羟基丁酸脱氢酶等酶失活方面。研究表明,氨基可能与 MMTS 反应,导致产生胺的甲基亚磺酰胺,核磁共振 (NMR) 分析证明了这一点。这一发现强调了在可能与胺相互作用产生不希望产物的场景中使用 MMTS 时要谨慎 (Kluger & Tsui,1980)。

颗粒形成和大气化学

胺已被确认为甲磺酸 (MSA) 驱动的在大气中形成新颗粒 (NPF) 的重要促成因素。具体来说,单乙醇胺 (MEA) 已被研究其显着增强 MSA 驱动的 NPF 的潜力,甚至超过甲胺,甲胺是以前已知的增强剂中最强的。这种增强归因于 MEA 更高的气相碱性和其 -OH 基团,该基团形成额外的氢键,从而增加了结合自由能。这一见解对于理解胺在大气化学中的作用至关重要,特别是在基于 MEA 的燃烧后 CO2 捕获技术背景下 (Shen 等人,2019)。

化学合成和药理学剂

一系列双(芳基烷基)胺显示出作为选择性 III 类抗心律失常剂的潜力。这些化合物被证明可以延长分离的心脏组织中的有效不应期,其作用机制是阻断心脏钾离子通道。值得注意的是,芳环上的甲磺酰胺基团的存在被认为是这些化合物活性的有益结构特征 (Cross 等人,1990)。

微生物代谢和环境影响

甲磺酸在硫的生物地球化学循环中起着关键作用,并作为一种稳定的强酸,在大气中大量形成。它在环境中的存在是由于大气中二甲硫的化学氧化。专性好氧菌可以利用甲磺酸盐作为碳和能量底物,甲磺酸盐单加氧酶启动氧化过程。然而,尚未报道甲磺酸盐的厌氧利用 (Kelly & Murrell,1999)。

作用机制

The mechanism of action of amines involves their behavior as nucleophiles. Amines can act as nucleophiles in a sequence of reactions with a halogenoalkane . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt. This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide .

安全和危害

属性

IUPAC Name |

N-methyl-3-methylsulfonylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-5(7-3)6(2)10(4,8)9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQYXJFZOHIBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

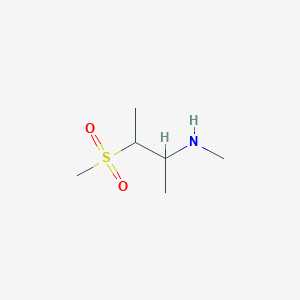

CC(C(C)S(=O)(=O)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B1525008.png)

![2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1525024.png)

![1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene](/img/structure/B1525028.png)